molecular formula C11H6BrN3 B8214301 3-Bromo-5-(pyrimidin-5-yl)benzonitrile

3-Bromo-5-(pyrimidin-5-yl)benzonitrile

Cat. No.: B8214301
M. Wt: 260.09 g/mol
InChI Key: LWMXDMDEVONLPV-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrimidin-5-yl)benzonitrile: is an organic compound that features a bromine atom, a pyrimidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrimidin-5-yl)benzonitrile typically involves the bromination of 5-(pyrimidin-5-yl)benzonitrile. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrimidin-5-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrimidin-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-phenylbenzonitrile
  • 3-Bromo-5-(pyridin-3-yl)benzonitrile
  • 3-Bromo-5-(pyrimidin-2-yl)benzonitrile

Uniqueness

3-Bromo-5-(pyrimidin-5-yl)benzonitrile is unique due to the presence of the pyrimidine ring, which can enhance its biological activity and binding properties compared to other similar compounds. The specific positioning of the bromine and nitrile groups also allows for selective reactions and applications .

Properties

IUPAC Name

3-bromo-5-pyrimidin-5-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3/c12-11-2-8(4-13)1-9(3-11)10-5-14-7-15-6-10/h1-3,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMXDMDEVONLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CN=CN=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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